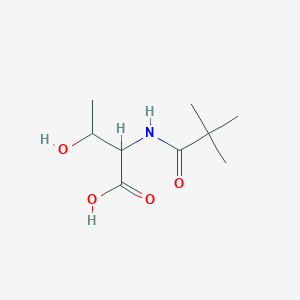
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid
Vue d'ensemble
Description
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid, also known as DMPA-HB, is a chiral building block used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. It is a white crystalline solid with a molecular weight of 219.3 g/mol and a melting point of 90-92°C. DMPA-HB is a derivative of L-Valine and has a hydroxyl group and an amide group attached to the β-carbon.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products. This compound can also act as a ligand in various catalytic reactions, leading to the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects as it is not used as a drug or a therapeutic agent. However, it has been shown to be non-toxic and non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid is a useful chiral building block due to its chiral nature and the presence of functional groups that can be easily modified. It can be used in various reactions to form chiral products and can also act as a ligand in catalytic reactions. However, its synthesis can be challenging and requires multiple steps, which can make it expensive and time-consuming to produce.
Orientations Futures
1. Development of new synthetic routes for 2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid that are more efficient and cost-effective.
2. Investigation of the mechanism of action of this compound in various reactions.
3. Development of new applications for this compound in the synthesis of natural products and pharmaceuticals.
4. Investigation of the potential of this compound as a chiral auxiliary in asymmetric catalysis.
5. Development of new derivatives of this compound with improved properties and functionality.
Applications De Recherche Scientifique
2-(2,2-Dimethylpropanamido)-3-hydroxybutanoic acid has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides. This compound is a versatile building block due to its chiral nature and the presence of functional groups that can be easily modified.
Propriétés
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(11)6(7(12)13)10-8(14)9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNGLIMISXAPIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-3-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3382334.png)

![4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382349.png)


![3-[4-(Morpholine-4-sulfonyl)phenyl]propanoic acid](/img/structure/B3382368.png)
![1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile](/img/structure/B3382371.png)
![Bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3382393.png)


![[2,2-Dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B3382406.png)
![Pyridine, 3-chloro-5-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3382414.png)
